molecular formula C9H8F2O2 B8677074 (S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE

(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE

Cat. No.: B8677074
M. Wt: 186.15 g/mol
InChI Key: IPISVAVLYKMJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a difluorophenoxy group attached to a methyl group, which is further connected to an oxirane ring. It is primarily used as an intermediate in the synthesis of various pharmaceutical and chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE typically involves the reaction of 3,4-difluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane ring. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and halides. The reactions are typically carried out in polar solvents such as water or alcohols at room temperature or slightly elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to prevent over-reduction.

Major Products Formed

Scientific Research Applications

(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those with antifungal and antibacterial properties.

    Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved include interactions with enzymes and other biological molecules, facilitating the formation of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

  • [(2,3-Difluorophenoxy)methyl]oxirane
  • [(4-Bromo-2,3-difluorophenoxy)methyl]oxirane
  • [(3,4-Dichlorophenoxy)methyl]oxirane

Uniqueness

(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. These properties influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of specialized chemical and pharmaceutical products .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-[(3,4-difluorophenoxy)methyl]oxirane

InChI

InChI=1S/C9H8F2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2

InChI Key

IPISVAVLYKMJFL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from 3,4-difluoro-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 117.1 g of 3,4-difluorophenol, 185.5 g of chloromethyloxirane, 125 g of potassium carbonate and 500 ml of 2-propanone was stirred for 48 hours at reflux temperature. The reaction mixture was evaporated and the residue was taken up in dichloromethane. The whole was washed successively with water, NaOH (aq.) (2×) and water, and was then dried, filtered and evaporated. The residue was distilled (13.3 Pa, 58° C.), yielding 90.4 g (54.0%) of [(3,4-difluorophenoxy)methyl]oxirane (interm. 2).
Quantity
117.1 g
Type
reactant
Reaction Step One
Quantity
185.5 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.